molecular formula C11H11NO B12890721 3-(4-Methoxyphenyl)-1H-pyrrole CAS No. 63761-14-8

3-(4-Methoxyphenyl)-1H-pyrrole

Cat. No.: B12890721
CAS No.: 63761-14-8
M. Wt: 173.21 g/mol
InChI Key: BAINQHRFYOYGMV-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-1H-pyrrole typically involves the reaction of 4-methoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methoxyphenyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-diones.

    Reduction: Reduction reactions can convert the compound into its corresponding pyrrolidine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.

Major Products:

    Oxidation: Pyrrole-2,5-diones

    Reduction: Pyrrolidine derivatives

    Substitution: Halogenated or nitrated pyrrole derivatives

Scientific Research Applications

3-(4-Methoxyphenyl)-1H-pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) .

Comparison with Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 4-Methoxyamphetamine

Comparison: 3-(4-Methoxyphenyl)-1H-pyrrole is unique due to its specific substitution pattern and the presence of the pyrrole ring. Compared to 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole, it exhibits different reactivity and biological activity due to the differences in the heterocyclic core . 4-Methoxyamphetamine, on the other hand, is a serotonin releasing agent and has a different mechanism of action .

Properties

CAS No.

63761-14-8

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1H-pyrrole

InChI

InChI=1S/C11H11NO/c1-13-11-4-2-9(3-5-11)10-6-7-12-8-10/h2-8,12H,1H3

InChI Key

BAINQHRFYOYGMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC=C2

Origin of Product

United States

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